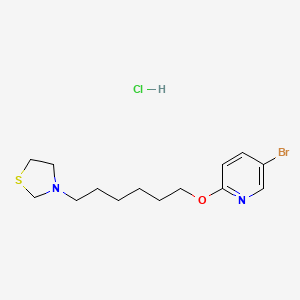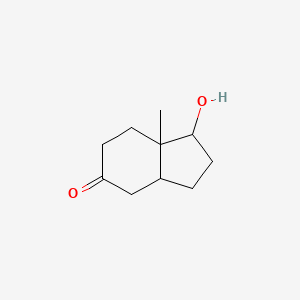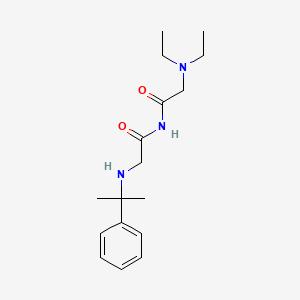
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- is an organic compound that belongs to the class of carboximidic acids. It is a derivative of glycine, an amino acid, and is characterized by its water solubility and white solid appearance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- typically involves the treatment of amino acid esters with ammonia . This method is a simplified approach to preparing alpha amino acid amides. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the successful formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of glycinamide derivatives often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the compound. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反応の分析
Types of Reactions
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
科学的研究の応用
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a ligand for transition metals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to transition metals, influencing various biochemical processes . The compound’s buffering capacity also plays a crucial role in maintaining the stability of biological systems.
類似化合物との比較
Similar Compounds
Glycine: The parent amino acid from which glycinamide derivatives are synthesized.
Glycinamide hydrochloride: A related compound used as a buffer in cell culture work.
Aminomethylamide: Another derivative of glycine with similar properties.
Uniqueness
Glycinamide, N,N-diethylglycyl-N-(2-methyl-1-phenylethyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to act as a ligand for transition metals and its buffering capacity make it particularly valuable in various research and industrial applications.
特性
CAS番号 |
50333-32-9 |
|---|---|
分子式 |
C17H27N3O2 |
分子量 |
305.4 g/mol |
IUPAC名 |
N-[2-(diethylamino)acetyl]-2-(2-phenylpropan-2-ylamino)acetamide |
InChI |
InChI=1S/C17H27N3O2/c1-5-20(6-2)13-16(22)19-15(21)12-18-17(3,4)14-10-8-7-9-11-14/h7-11,18H,5-6,12-13H2,1-4H3,(H,19,21,22) |
InChIキー |
GZYJKGUBIAWBFI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC(=O)CNC(C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


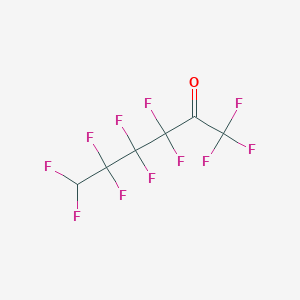
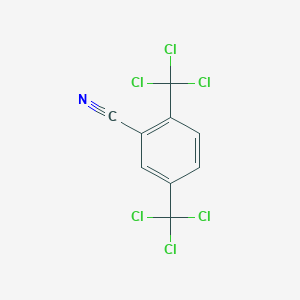
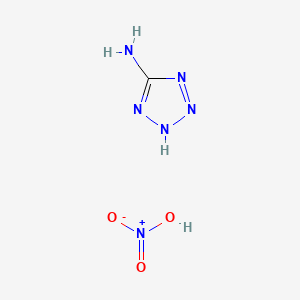
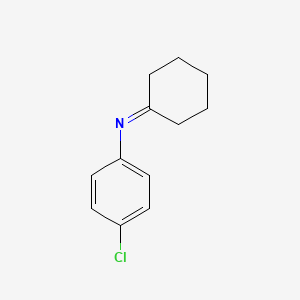
![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)



![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
